molecular formula C22H18ClN3O3S B14914083 N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan

Cat. No.: B14914083
M. Wt: 439.9 g/mol
InChI Key: DOUZACXADCXVSP-UHFFFAOYSA-N
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Description

(2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan is a complex organic compound that combines the structural features of thiazole and tryptophan. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while tryptophan is an essential amino acid with an indole ring. The combination of these two moieties results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride.

    Coupling with Tryptophan: The final step involves coupling the acetylated thiazole derivative with tryptophan using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of (2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent, and catalyst, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring of the tryptophan moiety.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially converting it to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the chlorophenyl group and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Substituted thiazole and chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: It may be incorporated into polymers and materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for tracking and imaging purposes.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Therapeutic Agents: It may have therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry

    Agriculture: The compound can be used in the development of agrochemicals for pest control.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.

Mechanism of Action

The mechanism of action of (2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, while the tryptophan moiety can bind to receptors or transporters. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, it can modulate receptor activity by binding to the receptor’s ligand-binding domain.

Comparison with Similar Compounds

Similar Compounds

    (2-(2-(4-chlorophenyl)thiazol-4-yl)acetyl)tryptophan: Similar structure with a different position of the chlorine atom.

    (2-(2-(3-bromophenyl)thiazol-4-yl)acetyl)tryptophan: Bromine substituent instead of chlorine.

    (2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)phenylalanine: Phenylalanine instead of tryptophan.

Uniqueness

    Structural Features: The combination of a chlorophenyl group, thiazole ring, and tryptophan moiety is unique and contributes to the compound’s distinct chemical and biological properties.

    Biological Activity: The specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of (2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

2-[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H18ClN3O3S/c23-15-5-3-4-13(8-15)21-25-16(12-30-21)10-20(27)26-19(22(28)29)9-14-11-24-18-7-2-1-6-17(14)18/h1-8,11-12,19,24H,9-10H2,(H,26,27)(H,28,29)

InChI Key

DOUZACXADCXVSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CSC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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